molecular formula C12H18N2O3S B4704485 N-butyl-2-[(methylsulfonyl)amino]benzamide

N-butyl-2-[(methylsulfonyl)amino]benzamide

Cat. No. B4704485
M. Wt: 270.35 g/mol
InChI Key: RYMDLCIRXNYZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-[(methylsulfonyl)amino]benzamide, also known as BMS-204352, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective antagonist of the P2X3 receptor, which is involved in the transmission of pain signals in the body.

Mechanism of Action

N-butyl-2-[(methylsulfonyl)amino]benzamide is a selective antagonist of the P2X3 receptor, which is involved in the transmission of pain signals in the body. By blocking this receptor, this compound can reduce the transmission of pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of certain neurotransmitters, such as glutamate and substance P, which are involved in pain transmission. In addition, this compound has also been shown to reduce the activity of certain ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-butyl-2-[(methylsulfonyl)amino]benzamide in lab experiments is its selectivity for the P2X3 receptor. This allows researchers to specifically target this receptor and study its effects on pain transmission. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-butyl-2-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective P2X3 receptor antagonists. In addition, further studies are needed to determine the long-term effects of this compound and its potential use in the treatment of chronic pain conditions. Finally, research is needed to determine the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

N-butyl-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain conditions. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. In addition, this compound has also been studied for its potential use in the treatment of other conditions, such as asthma and cystic fibrosis.

properties

IUPAC Name

N-butyl-2-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)10-7-5-6-8-11(10)14-18(2,16)17/h5-8,14H,3-4,9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMDLCIRXNYZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-butyl-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-butyl-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-butyl-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-butyl-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-butyl-2-[(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.